molecular formula C20H22N2O7S2 B11339773 Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11339773
M. Wt: 466.5 g/mol
InChI Key: IFWIOIRIVVFPAP-UHFFFAOYSA-N
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Description

Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate is a complex organic compound featuring a piperidine ring substituted with a thiophene sulfonyl group, and a benzene ring with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted.

    Introduction of the Thiophene Sulfonyl Group: Thiophene can be sulfonylated using chlorosulfonic acid, followed by coupling with the piperidine ring through a nucleophilic substitution reaction.

    Esterification of Benzene-1,4-dicarboxylic Acid: The benzene-1,4-dicarboxylic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.

    Coupling Reaction: The final step involves coupling the thiophene sulfonyl piperidine with the esterified benzene-1,4-dicarboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The carbonyl groups in the ester moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing esters to alcohols.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols from ester reduction.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperidine and thiophene moieties.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactivity of its constituent functional groups.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The piperidine ring could interact with amino acid residues, while the thiophene sulfonyl group could form hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-({[1-(phenylsulfonyl)piperidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate: Similar structure but with a phenyl group instead of a thiophene ring.

    Dimethyl 2-({[1-(methylsulfonyl)piperidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate: Similar structure but with a methyl group instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate imparts unique electronic properties, making it potentially more effective in applications requiring specific electronic interactions, such as in organic electronics or as a bioactive molecule.

Properties

Molecular Formula

C20H22N2O7S2

Molecular Weight

466.5 g/mol

IUPAC Name

dimethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H22N2O7S2/c1-28-19(24)13-7-8-15(20(25)29-2)16(11-13)21-18(23)14-5-3-9-22(12-14)31(26,27)17-6-4-10-30-17/h4,6-8,10-11,14H,3,5,9,12H2,1-2H3,(H,21,23)

InChI Key

IFWIOIRIVVFPAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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